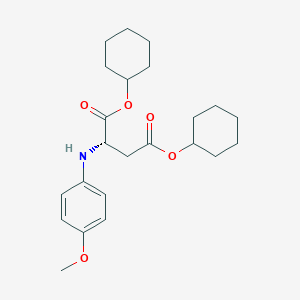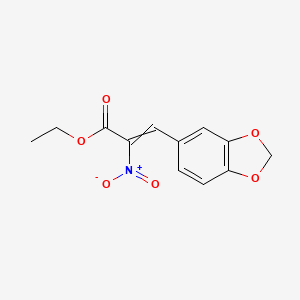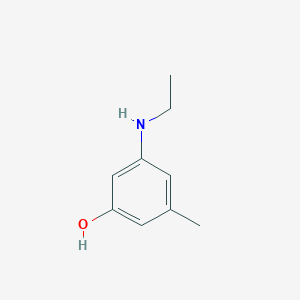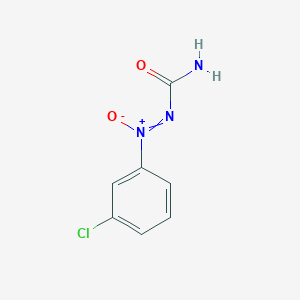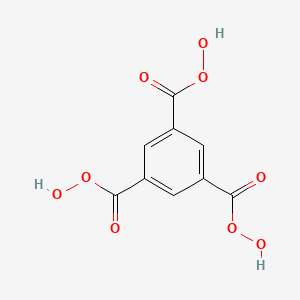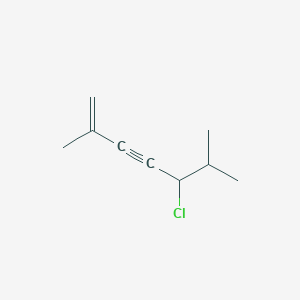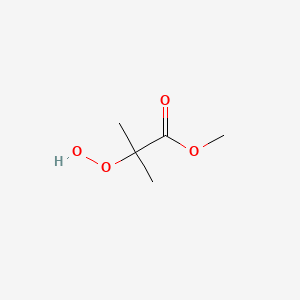
3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one: is a chemical compound known for its unique structure and properties It is characterized by the presence of three chlorine atoms and two isopropyl groups attached to a dihydropyranone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one typically involves the chlorination of a suitable precursor followed by cyclization. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism by which 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and isopropyl groups play a crucial role in binding to these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 3,4,5-Trichloro-4,6-di(propan-2-yl)-3H-pyran-2-one
- 3,4,5-Trichloro-4,6-di(propan-2-yl)-2H-pyran-2-one
Uniqueness: Compared to similar compounds, 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one is unique due to its specific dihydropyranone ring structure and the positioning of the chlorine and isopropyl groups
Propiedades
Número CAS |
62992-47-6 |
|---|---|
Fórmula molecular |
C11H15Cl3O2 |
Peso molecular |
285.6 g/mol |
Nombre IUPAC |
3,4,5-trichloro-4,6-di(propan-2-yl)-3H-pyran-2-one |
InChI |
InChI=1S/C11H15Cl3O2/c1-5(2)7-8(12)11(14,6(3)4)9(13)10(15)16-7/h5-6,9H,1-4H3 |
Clave InChI |
UUECRMFLAITBPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(C(C(=O)O1)Cl)(C(C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




